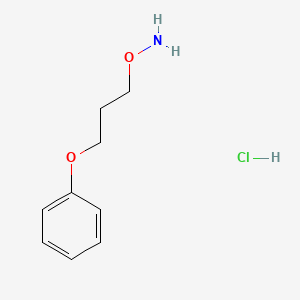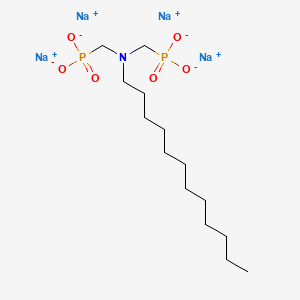
O-(3-Phenoxypropyl)hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “O-(3-Phenoxypropyl)hydroxylamine hydrochloride” are not available, there are general methods for the synthesis of hydroxylamines. For instance, a Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides offers a method to access O-arylhydroxylamines .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, hydroxylamines in general are known to be involved in [3,3]-sigmatropic rearrangements, which are highly valuable transformations en route to both carbo- and heterocycles .Safety and Hazards
While specific safety and hazard information for “O-(3-Phenoxypropyl)hydroxylamine hydrochloride” is not available, hydroxylamine hydrochloride in general is considered hazardous. It may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause skin irritation. It is also suspected of causing cancer .
Future Directions
While specific future directions for “O-(3-Phenoxypropyl)hydroxylamine hydrochloride” are not available, research on hydroxylamines in general is ongoing. For instance, O-cyclopropyl hydroxylamines have been proposed as precursors for [3,3]-sigmatropic rearrangements to furnish a variety of substituted heterocycles .
properties
IUPAC Name |
O-(3-phenoxypropyl)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c10-12-8-4-7-11-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLDORVLXSBPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[(2S)-1-[[2-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B579176.png)



![Aluminum, [anilinato(2-)]chloro- (8CI)](/img/no-structure.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
![5,8-Dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B579186.png)
![(4aR,5R,6R,8aR)-6-hydroxy-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one](/img/structure/B579189.png)



![1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B579196.png)

![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)